Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol
Description
Properties
CAS No. |
653564-21-7 |
|---|---|
Molecular Formula |
C14H32O4Si |
Molecular Weight |
292.49 g/mol |
IUPAC Name |
acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol |
InChI |
InChI=1S/C12H28O2Si.C2H4O2/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13;1-2(3)4/h13H,6-11H2,1-5H3;1H3,(H,3,4) |
InChI Key |
VXFGPCKUUPTAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)[Si](C)(C)OCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Silylation Using TBDMS-Cl and Pyridine
One highly effective method for preparing 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol involves the reaction of 1,6-hexanediol with tert-butyldimethylsilyl chloride in the presence of pyridine:
Table 2: Reaction Conditions for Silylation with Pyridine
| Parameter | Condition |
|---|---|
| Reagents | 1,6-hexanediol (1 equiv.), TBDMS-Cl (1.2 equiv.), Pyridine (excess) |
| Temperature | Room temperature |
| Duration | 12 hours |
| Yield | Up to 100% |
| Purification | Flash chromatography (eluent: Et₃N/MeOH/CHCl₃ = 2/10/90) |
| Analytical Confirmation | ESI-MS, ¹H-NMR |
This method has demonstrated excellent yields for structurally related compounds. For example, similar reaction conditions applied to 4-aminobutanol resulted in quantitative yields of the corresponding silylated product.
Silylation Using TBDMS-Cl and Triethylamine
An alternative approach employs triethylamine as the base:
Table 3: Reaction Conditions for Silylation with Triethylamine
| Parameter | Condition |
|---|---|
| Reagents | 1,6-hexanediol (1 equiv.), TBDMS-Cl (1.5 equiv.), Triethylamine (2.5 equiv.) |
| Solvent | Dichloromethane (25 mL per 22 mmol of diol) |
| Temperature | Initial addition at 0°C, then room temperature |
| Duration | 16 hours |
| Yield | 92-100% |
| Workup | Dilution with dichloromethane, washing with water and brine |
| Purification | Column chromatography if necessary |
This method has been successfully applied to various alcohols including 4-aminobutanol, resulting in consistently high yields.
Silylation Using TBDMS-Cl and Imidazole
A third established approach uses imidazole as the base catalyst:
Table 4: Reaction Conditions for Silylation with Imidazole
| Parameter | Condition |
|---|---|
| Reagents | 1,6-hexanediol (1 equiv.), TBDMS-Cl (1.1 equiv.), Imidazole (2.5 equiv.) |
| Solvent | Anhydrous dichloromethane (0.2 M solution) |
| Atmosphere | Inert (argon balloon) |
| Temperature | Initial addition at 0°C, then room temperature |
| Duration | 3 hours |
| Yield | Approximately 88% |
| Purification | Column chromatography |
This method has proven effective for the selective monosilylation of diols and has been documented to provide good yields.
Strategies for Optimizing Monosilylation Selectivity
To maximize the yield of monosilylated product while minimizing disilylation, several strategies can be employed:
Table 5: Optimization Strategies for Selective Monosilylation
| Strategy | Implementation | Rationale |
|---|---|---|
| Stoichiometric Control | Use slight deficiency of TBDMS-Cl (0.8-0.9 equiv.) | Limits availability of silylating agent |
| Concentration Effects | Conduct reaction under high dilution conditions | Reduces probability of second silylation |
| Temperature Control | Maintain reaction at 0°C during silylating agent addition | Slows reaction rate, improving selectivity |
| Sequential Addition | Slow addition of TBDMS-Cl to diol solution | Ensures local excess of diol during reaction |
| Solvent Selection | Use non-polar solvents like dichloromethane | Favors monosilylation through solubility effects |
Employing these strategies collectively can significantly enhance the selectivity for monosilylation, with yields of the monosilylated product often exceeding 90%.
Acetylation Methods for 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol
The second key step in the preparation of this compound is the acetylation of the remaining free hydroxyl group.
Acetylation Using Acetic Anhydride
Table 6: Reaction Conditions for Acetylation with Acetic Anhydride
| Parameter | Condition |
|---|---|
| Reagents | 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol (1 equiv.), Acetic anhydride (1.2-1.5 equiv.), Pyridine or DMAP (catalytic) |
| Solvent | Dichloromethane or pyridine |
| Temperature | Room temperature |
| Duration | 2-4 hours |
| Expected Yield | 85-95% |
| Workup | Quenching with saturated NaHCO₃, extraction with organic solvent |
| Purification | Column chromatography if necessary |
Acetic anhydride is frequently the reagent of choice for acetylation due to its mild reactivity and high selectivity.
Acetylation Using Acetyl Chloride
When more reactive conditions are required:
Table 7: Reaction Conditions for Acetylation with Acetyl Chloride
| Parameter | Condition |
|---|---|
| Reagents | 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol (1 equiv.), Acetyl chloride (1.1 equiv.), Triethylamine or pyridine (1.5 equiv.) |
| Solvent | Dichloromethane |
| Temperature | Initial addition at 0°C, then room temperature |
| Duration | 1-2 hours |
| Expected Yield | 80-90% |
| Workup | Quenching with saturated NaHCO₃, extraction with organic solvent |
| Notes | More reactive than acetic anhydride; requires careful temperature control |
This method provides faster reaction times but requires more careful control to prevent silyl ether cleavage.
Direct Esterification with Acetic Acid
An alternative approach involves direct esterification:
Table 8: Reaction Conditions for Direct Esterification
| Parameter | Condition |
|---|---|
| Reagents | 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol (1 equiv.), Acetic acid (1.2 equiv.), DCC (1.2 equiv.), DMAP (0.1 equiv.) |
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Duration | 3-6 hours |
| Expected Yield | 75-85% |
| Workup | Filtration to remove DCU byproduct, extraction, and washing |
| Notes | Generates less acidic conditions than acyl chlorides; beneficial for acid-sensitive substrates |
This coupling approach can be advantageous when milder conditions are required to preserve the silyl protecting group.
Alternative Direct Routes: Monoesterification of 1,6-Hexanediol
An alternative synthetic strategy involves direct monoesterification of 1,6-hexanediol followed by selective silylation of the remaining hydroxyl group.
Table 9: Direct Monoesterification Routes
| Method | Reagents | Conditions | Selectivity Factors |
|---|---|---|---|
| Acyl Chloride Method | 1,6-hexanediol (3 equiv.), Acyl chloride (1 equiv.) | 100°C, 4 min, solvent-free or in 2-MeTHF | High diol:acyl chloride ratio (3:1) |
| Enzymatic Approach | 1,6-hexanediol, Vinyl acetate, Lipase | 30-40°C, organic solvent (e.g., toluene) | Enzymatic selectivity |
| Transesterification | 1,6-hexanediol, Methyl acetate (excess) | 50-60°C, basic catalyst | Controlled by stoichiometry |
Recent research has demonstrated that selective monoesterification of 1,6-hexanediol can be achieved with high selectivity by careful control of reaction parameters. For example, using three equivalents of 1,6-hexanediol relative to the acylating agent at 100°C for 4 minutes provides good selectivity for monoesterification.
One-Pot Sequential Synthesis
To streamline the preparation process, a one-pot sequential approach can be employed:
Table 10: One-Pot Sequential Synthesis Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1. Silylation | 1,6-hexanediol (1 equiv.), TBDMS-Cl (0.9 equiv.), Imidazole (2 equiv.) | DCM, 0°C to rt, 3h | Monitor by TLC for completion |
| 2. Acetylation (without intermediate isolation) | Add acetic anhydride (1.2 equiv.), DMAP (0.1 equiv.) | Continue at rt, 3h | Direct addition to reaction mixture |
| Expected Overall Yield | 70-80% | Single purification step |
This approach offers advantages in terms of efficiency and reduced solvent usage, although it may result in slightly lower overall yields compared to stepwise synthesis with purification of intermediates.
Comparison of Synthetic Methods
Table 11: Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Approximate Overall Yield (%) |
|---|---|---|---|
| Sequential: Pyridine silylation + Ac₂O acetylation | High yield, mild conditions | Two purification steps, pyridine odor | 85-90 |
| Sequential: Et₃N silylation + AcCl acetylation | Fast reaction times, readily available reagents | More sensitive to moisture, potential side reactions | 75-85 |
| One-pot sequential synthesis | Time efficient, single purification | Potential for side products, more challenging purification | 70-80 |
| Reverse approach: Monoacetylation + silylation | Can be advantageous for certain scales | More challenging selectivity control in first step | 65-75 |
The choice of method depends on several factors including scale, available equipment, desired purity, and time constraints. For laboratory-scale preparations, the sequential approach using pyridine for silylation followed by acetic anhydride acetylation offers a robust and high-yielding route.
Analytical Characterization
The prepared this compound can be characterized by various analytical techniques:
Table 12: Analytical Characterization Methods
| Technique | Expected Results/Signals |
|---|---|
| ¹H NMR | δ 0.05-0.07 (s, 6H, Si(CH₃)₂), 0.89-0.91 (s, 9H, C(CH₃)₃), 1.30-1.70 (m, 8H, CH₂ chain), 2.04-2.06 (s, 3H, COCH₃), 3.60-3.65 (t, 2H, CH₂OSi), 4.05-4.10 (t, 2H, CH₂OAc) |
| ¹³C NMR | δ -5.3 (Si(CH₃)₂), 18.3 (SiC(CH₃)₃), 20.9 (COCH₃), 25.6-32.8 (chain CH₂ signals), 25.9 (SiC(CH₃)₃), 63.0 (CH₂OSi), 64.6 (CH₂OAc), 171.2 (C=O) |
| IR | 2930-2860 cm⁻¹ (C-H stretch), 1740-1735 cm⁻¹ (C=O stretch), 1250-1240 cm⁻¹ (C-O stretch), 1100-1080 cm⁻¹ (Si-O stretch) |
| Mass Spectrometry | M+ at m/z 274, fragmentation patterns showing loss of tert-butyl (m/z 217) and cleavage at the Si-O bond |
Applications and Synthetic Utility
This compound serves as a valuable building block in organic synthesis due to its orthogonally protected functional groups. The compound exhibits potential applications in:
- Pharmaceutical synthesis as a precursor for bioactive molecules
- Development of lipid-based drug delivery systems
- Construction of asymmetric molecular architectures
- Preparation of specialized surfactants and materials
The TBDMS protecting group remains stable under a wide range of reaction conditions, allowing selective transformations at the acetate terminus. Conversely, the acetate group can be selectively removed under mild basic conditions without affecting the silyl ether.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Protecting Group : Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol serves as an effective protecting group for hydroxyl functionalities during multi-step syntheses. This allows selective reactions on other functional groups without interference from the alcohol .
- Synthesis of Complex Molecules : Its stability under various reaction conditions facilitates the synthesis of complex natural products and pharmaceuticals, enabling chemists to navigate intricate synthetic pathways effectively.
2. Biological Studies
- Interaction Studies : While specific data on this compound is limited, similar organosilicon compounds have been shown to interact with biological targets, influencing enzyme activity and receptor binding. This suggests potential applications in drug design and development .
- Cytotoxicity Enhancement : Research indicates that the tert-butyl dimethyl silyl group can enhance drug cytotoxicity against human tumor cells, indicating a potential role in cancer treatment strategies .
3. Material Science
- Functionalized Materials : The compound is utilized in the preparation of functionalized materials and polymers, contributing to advancements in material science by modifying surface properties and enhancing material performance.
Case Study 1: Synthesis Techniques
A study focusing on the synthesis of tert-butyldimethylsilyl chitosan highlighted the utility of this compound as a precursor for creating soluble chitosan derivatives. The synthesized chitosan exhibited enhanced solubility and potential for biomedical applications due to its modified properties through silylation .
Case Study 2: Drug Development
In vitro studies have shown that compounds featuring the tert-butyl dimethyl silyl group exhibit enhanced cytotoxicity against various human cancer cell lines. This suggests that this compound could serve as a valuable scaffold in developing new anticancer agents .
Mechanism of Action
The mechanism of action of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol involves the interaction of its functional groups with various molecular targets. The silyl ether group provides stability and protection to the hydroxyl group, allowing for selective reactions to occur. The molecular pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related molecules, focusing on protecting groups, backbone modifications, and reactivity:
Biological Activity
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol is a specialized organosilicon compound characterized by a unique combination of hydrophilic and hydrophobic properties due to its structural components. This compound, with a molecular weight of approximately 292.487 g/mol, has garnered attention for its potential applications in various chemical and pharmaceutical contexts, particularly in enhancing biological activity.
Chemical Structure and Properties
The compound features:
- Hydrophilic components : Acetic acid and alcohol functionalities.
- Hydrophobic components : Tert-butyl and dimethylsilyl groups.
This duality allows for a range of interactions within biological systems, potentially influencing enzyme activity and receptor binding.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research suggests that compounds with similar structures exhibit antimicrobial properties. The presence of the acetic acid moiety is known to enhance the antimicrobial efficacy of various agents, making it a candidate for further exploration in biocidal applications .
Table 1: Comparison of Similar Compounds
| Compound Name | CAS Number | Unique Features | Biological Activity |
|---|---|---|---|
| 6-[tert-butyl(dimethyl)silyl]oxyhexan-2-one | 110862-03-8 | Hexane backbone | Antimicrobial potential |
| tert-butyl(dimethyl)silyl ([tert-butyl(dimethyl)silyl]oxy)acetate | 528576 | Acetate group | Enzyme modulation |
| 8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol | 91898-32-7 | Octane backbone | Receptor binding |
This table illustrates variations in chain length and functional groups that affect reactivity and applications while maintaining similar silane characteristics .
Case Study: Antimicrobial Efficacy
A study conducted on related organosilicon compounds demonstrated significant antimicrobial activity against several bacterial strains. The findings indicated that the incorporation of silyl groups enhanced the lipophilicity of the compounds, improving their ability to penetrate microbial membranes . This suggests that this compound could similarly exhibit enhanced antimicrobial properties.
Future Directions
Further research is essential to:
- Characterize the biological mechanisms underlying the activity of this compound.
- Investigate its pharmacological profiles , including potential therapeutic applications.
- Explore its safety and toxicity profiles in various biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
